

Spectroscopic Profile of Crotonaldehyde: A Technical Guide

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Compound of Interest

Compound Name: Crotonaldehyde

Cat. No.: B089634

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This technical guide provides an in-depth overview of the spectroscopic data for **crotonaldehyde**, a key intermediate in chemical synthesis and a compound of interest in toxicological and pharmaceutical research. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) characteristics, offering a comprehensive resource for compound identification, characterization, and quality control.

Spectroscopic Data Summary

The quantitative spectroscopic data for trans-**crotonaldehyde** are summarized in the tables below for easy reference and comparison.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR Data

Chemical Shift (δ) ppm	Multiplicity	Coupling Constant (J) Hz	Assignment
9.52	d	7.9	H-1 (Aldehyde)
6.87	dq	15.6, 6.9	H-3
6.13	ddq	15.6, 7.9, 1.6	H-2
2.11	dd	6.9, 1.6	H-4 (Methyl)

^{13}C NMR Data

Chemical Shift (δ) ppm	Assignment
193.8	C-1 (Carbonyl)
152.7	C-3
132.1	C-2
18.6	C-4 (Methyl)

Infrared (IR) Spectroscopy

Wavenumber (cm^{-1})	Assignment
2920	C-H stretch (alkane)
2820, 2740	C-H stretch (aldehyde)
1690	C=O stretch (conjugated aldehyde)
1640	C=C stretch
970	C-H bend (trans alkene)

Mass Spectrometry (MS)

Electron Ionization (EI) Mass Spectrum

m/z	Relative Intensity (%)	Assignment
70	100	[M] ⁺ (Molecular Ion)
69	85	[M-H] ⁺
41	75	[C ₃ H ₅] ⁺
39	50	[C ₃ H ₃] ⁺
29	30	[CHO] ⁺

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data presented above. Specific parameters may require optimization based on the instrumentation used.

Nuclear Magnetic Resonance (NMR) Spectroscopy

1. Sample Preparation: a. For ¹H NMR, dissolve 5-25 mg of **crotonaldehyde** in approximately 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃). b. For ¹³C NMR, a more concentrated sample of 50-100 mg in 0.6-0.7 mL of deuterated solvent is recommended. c. Transfer the solution to a clean 5 mm NMR tube. d. If necessary, add a small amount of an internal standard (e.g., tetramethylsilane, TMS).

2. Data Acquisition (¹H NMR): a. Insert the sample into the NMR spectrometer. b. Lock the spectrometer on the deuterium signal of the solvent and shim the magnetic field to achieve homogeneity. c. Acquire the spectrum using a standard single-pulse experiment. A spectral width of 10-12 ppm, a relaxation delay of 1-2 seconds, and a sufficient number of scans (e.g., 8-16) to achieve a good signal-to-noise ratio are typical starting parameters.

3. Data Acquisition (¹³C NMR): a. Use a standard proton-decoupled pulse sequence. b. A wider spectral width (e.g., 0-220 ppm) is necessary. c. Due to the lower natural abundance and smaller gyromagnetic ratio of ¹³C, a larger number of scans and a longer relaxation delay may be required to obtain a spectrum with an adequate signal-to-noise ratio.

4. Data Processing: a. Apply Fourier transformation to the acquired Free Induction Decay (FID). b. Phase the resulting spectrum and perform baseline correction. c. Calibrate the chemical shift scale using the residual solvent peak or the internal standard (TMS at 0 ppm).

Fourier-Transform Infrared (FT-IR) Spectroscopy

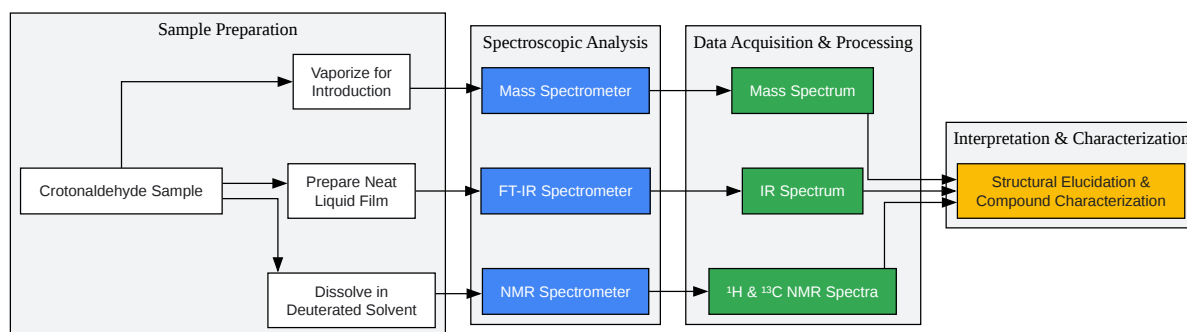
1. Sample Preparation (Neat Liquid): a. Place a single drop of liquid **crotonaldehyde** onto the surface of a clean, dry salt plate (e.g., NaCl or KBr). b. Gently place a second salt plate on top of the first to create a thin liquid film between the plates.
2. Data Acquisition: a. Place the salt plate assembly in the sample holder of the FT-IR spectrometer. b. Acquire a background spectrum of the empty sample compartment. c. Acquire the sample spectrum over the desired range (e.g., $4000\text{--}400\text{ cm}^{-1}$). Co-adding multiple scans (e.g., 16-32) will improve the signal-to-noise ratio.
3. Data Processing: a. The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum. b. Identify and label the significant absorption bands.

Electron Ionization Mass Spectrometry (EI-MS)

1. Sample Introduction: a. Introduce a small amount of **crotonaldehyde** into the mass spectrometer. For a volatile liquid, this can be done via a direct insertion probe with gentle heating or through a gas chromatography (GC) inlet.
2. Ionization: a. In the ion source, the gaseous sample molecules are bombarded with a beam of high-energy electrons (typically 70 eV). This causes the molecules to ionize and fragment.
3. Mass Analysis: a. The resulting positively charged ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).
4. Detection: a. The separated ions are detected, and their abundance is recorded, generating a mass spectrum.
5. Data Analysis: a. Identify the molecular ion peak ($[M]^+$) and the major fragment ions. b. The fragmentation pattern can be used to deduce the structure of the molecule.

Workflow Visualization

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound such as **crotonaldehyde**.



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Caption: General workflow for spectroscopic analysis.

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